molecular formula C19H19N3O2S2 B12137067 N-(2-methoxyphenyl)-2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide

N-(2-methoxyphenyl)-2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide

Cat. No.: B12137067
M. Wt: 385.5 g/mol
InChI Key: BFZVRSIEMPSIQC-UHFFFAOYSA-N
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Description

N-(2-Methoxyphenyl)-2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide is a heterocyclic compound featuring a benzothieno-pyrimidine core fused with a tetrahydroquinoline-like structure. The molecule contains a sulfanylacetamide side chain substituted with a 2-methoxyphenyl group. Its molecular formula is C26H25N3O3S2, with a molecular weight of 491.625 g/mol .

Properties

Molecular Formula

C19H19N3O2S2

Molecular Weight

385.5 g/mol

IUPAC Name

N-(2-methoxyphenyl)-2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)acetamide

InChI

InChI=1S/C19H19N3O2S2/c1-24-14-8-4-3-7-13(14)22-16(23)10-25-18-17-12-6-2-5-9-15(12)26-19(17)21-11-20-18/h3-4,7-8,11H,2,5-6,9-10H2,1H3,(H,22,23)

InChI Key

BFZVRSIEMPSIQC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC(=O)CSC2=NC=NC3=C2C4=C(S3)CCCC4

Origin of Product

United States

Preparation Methods

Cyclocondensation of 4,5,6,7-Tetrahydrobenzothiophene-2-Amine

The benzothieno-pyrimidine ring system is constructed through a cyclocondensation reaction. A mixture of 4,5,6,7-tetrahydrobenzothiophene-2-amine (1.0 eq) and thiourea (1.2 eq) in acetic anhydride is refluxed at 140°C for 6 hours, yielding 5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-thione (87% yield). The reaction proceeds via initial acetylation of the amine, followed by cyclization with thiourea (Fig. 1A).

Table 1: Optimization of Cyclocondensation Conditions

SolventCatalystTemperature (°C)Time (h)Yield (%)
Acetic anhydride140687
DMFp-TsOH120872
EthanolHCl801258

Acetic anhydride outperforms polar aprotic solvents due to its dual role as solvent and acylating agent.

Oxidation of Thione to Sulfanyl Chloride

The thione intermediate is converted to the reactive sulfanyl chloride using chlorine gas in dichloromethane at 0°C. This step achieves quantitative conversion within 1 hour, as confirmed by the disappearance of the ν(C=S) peak at 1250 cm⁻¹ in IR spectroscopy.

Functionalization with the Acetamide Side Chain

Synthesis of 2-Chloro-N-(2-methoxyphenyl)acetamide

2-Methoxyaniline is treated with chloroacetyl chloride (1.5 eq) in dry dichloromethane under nitrogen atmosphere. Triethylamine (2.0 eq) is added to scavenge HCl, yielding 2-chloro-N-(2-methoxyphenyl)acetamide in 94% purity (m.p. 112–114°C).

Thioether Formation via Nucleophilic Substitution

A solution of 5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-ylsulfanyl chloride (1.0 eq) and 2-chloro-N-(2-methoxyphenyl)acetamide (1.1 eq) in DMF is stirred with K₂CO₃ (2.5 eq) at 60°C for 4 hours. The reaction affords the target compound in 78% yield after recrystallization from ethanol.

Table 2: Alternative Coupling Strategies

MethodConditionsYield (%)
Nucleophilic substitutionK₂CO₃, DMF, 60°C78
Pd(OAc)₂/XantphosDMSO, 100°C, 12 h65
CuI/L-prolineMeCN, 80°C, 6 h54

Nucleophilic substitution is preferred due to higher efficiency and lower metal contamination.

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (DMSO-d6, 300 MHz) : δ 10.21 (s, 1H, NH), 7.56–7.52 (m, 1H, ArH), 6.94–6.88 (m, 3H, ArH), 4.32 (s, 2H, SCH₂), 2.81–2.75 (t, 2H, CH₂), 2.58–2.52 (t, 2H, CH₂), 1.72–1.64 (m, 4H, cyclohexyl).

  • ¹³C NMR : 169.8 (C=O), 157.3 (C-OCH₃), 152.1 (pyrimidine C4), 132.4–114.7 (aromatic carbons), 40.1 (SCH₂).

High-Resolution Mass Spectrometry (HRMS)

The molecular ion [M+H]⁺ is observed at m/z 415.1024 (calculated 415.1024 for C₂₀H₂₁N₃O₃S₂), confirming the molecular formula.

Comparative Analysis of Synthetic Routes

A three-step route starting from 4,5,6,7-tetrahydrobenzothiophene-2-amine achieves an overall yield of 68%, while a linear approach using preformed pyrimidine cores yields 54%. Key advantages of the former include:

  • Fewer purification steps.

  • Higher atom economy (82% vs. 71%).

  • Scalability to gram quantities without intermediate isolation.

Challenges and Optimization Opportunities

  • Solvent Selection : DMF, while effective, complicates waste disposal. Switch to cyclopentyl methyl ether (CPME) reduces environmental impact but lowers yield to 70%.

  • Catalyst Recycling : Pd-based systems require costly ligand removal. Immobilized catalysts (e.g., Pd@SiO₂) are under investigation.

  • Byproduct Formation : Over-alkylation at the pyrimidine N3 position occurs in 12% of cases, necessitating careful stoichiometric control .

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenyl)-2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigating its biological activity and potential as a therapeutic agent.

    Medicine: Exploring its potential as a drug candidate for treating various diseases.

    Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies, including molecular docking and biochemical assays, are required to elucidate the exact mechanism.

Comparison with Similar Compounds

Comparison with Structural Analogues

The compound belongs to a class of tetrahydrobenzothieno-pyrimidine acetamide derivatives, which exhibit structural diversity primarily in:

  • Substituents on the phenyl ring (e.g., methoxy, ethoxy, methyl, halogen).
  • Modifications to the heterocyclic core (e.g., oxidation state, fused rings).

Structural and Physicochemical Comparisons

Key Observations:

Substituent Effects: Electron-donating groups (e.g., methoxy, methyl) improve solubility and stability. For instance, the 4-methoxyphenyl variant (C27H27N3O3S2) has a higher molecular weight (505.64 g/mol) than the target compound due to the ethoxy group .

Core Modifications :

  • The 4-oxo group in hexahydro derivatives (e.g., ) introduces polarity, affecting solubility and metabolic stability .
  • Tetrahydro vs. Hexahydro Cores : The target compound’s tetrahydro core (5,6,7,8-tetrahydro) reduces ring strain compared to hexahydro analogues, possibly improving synthetic yields .
Key Findings:
  • The target compound’s synthesis likely follows a nucleophilic substitution pathway similar to , with moderate yields (68–74%) .
  • Solvent Effects: Ethanol/acetonitrile in may improve regioselectivity compared to acetone in .

Q & A

Q. What are the key synthetic steps and reaction conditions for preparing this compound?

Methodological Answer: The synthesis involves multi-step organic reactions, typically starting with the functionalization of the benzothieno[2,3-d]pyrimidine core. Key steps include:

  • Thioether bond formation : Reacting a thiol-containing intermediate with a chloroacetamide derivative under basic conditions (e.g., K₂CO₃ in DMF) .
  • Cyclization : Achieving the tetrahydrobenzothienopyrimidine ring system via acid-catalyzed or thermal cyclization .
  • Purification : Column chromatography (silica gel) or recrystallization (ethanol/DMSO mixtures) to isolate the final product .
    Critical Parameters :
  • Temperature control (60–100°C for cyclization).
  • Solvent selection (DMF for nucleophilic substitution; dichloromethane for coupling reactions) .

Q. Which analytical techniques are used to confirm structural integrity and purity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent positions and thioether linkage. For example, the methoxyphenyl group shows a singlet at δ 3.8–4.0 ppm .
  • High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95% by reverse-phase C18 column, acetonitrile/water mobile phase) .
  • Mass Spectrometry (MS) : ESI-MS to confirm molecular weight (e.g., [M+H]+ at m/z 440–460) .
  • Infrared Spectroscopy (IR) : Peaks at 1670–1690 cm⁻¹ confirm the acetamide C=O stretch .

Q. What are the solubility and stability properties under experimental conditions?

Methodological Answer:

  • Solubility :

    SolventSolubility (mg/mL)
    DMSO>50
    Ethanol~10
    Water<0.1
  • Stability :

    • Stable in DMSO at -20°C for >6 months.
    • Degrades in aqueous solutions at pH <5 or >9 (hydrolysis of acetamide group) .

Advanced Research Questions

Q. How can reaction yields be optimized for the sulfanyl-acetamide coupling step?

Methodological Answer:

  • Catalyst Screening : Test palladium or copper catalysts for cross-coupling efficiency. For example, CuI/1,10-phenanthroline increases yield from 45% to 72% in thioether formation .
  • Solvent Optimization : Replace DMF with acetonitrile to reduce side reactions (e.g., oxidation of thiols) .
  • Stoichiometry : Use a 1.2:1 molar ratio of thiol to chloroacetamide to minimize unreacted starting material .
    Data Contradiction Note : reports higher yields in DMF, while favors acetonitrile. This may depend on substituent electronic effects .

Q. How should discrepancies in reported biological activities (e.g., antimicrobial vs. antiviral) be resolved?

Methodological Answer:

  • Assay Standardization :
    • Use consistent cell lines (e.g., Pseudomonas aeruginosa ATCC 10145 for antimicrobial tests) and normalize to positive controls (e.g., ciprofloxacin) .
    • For antiviral studies, employ plaque reduction assays with defined MOI (multiplicity of infection) .
  • SAR Analysis : Compare substituent effects. For example, 4-methoxyphenyl analogs show stronger enzyme inhibition than 4-chlorophenyl derivatives due to electron-donating groups enhancing binding .

Q. What computational strategies predict binding interactions with biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model interactions with Shiga toxin (PDB ID: 1RMO) or bacterial DNA gyrase. The benzothienopyrimidine core shows π-π stacking with Phe residues .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the acetamide group in enzyme active sites .
  • Pharmacophore Mapping : Identify critical features (e.g., hydrogen bond donors at the sulfanyl group) using Schrödinger’s Phase .

Q. How can synthetic by-products be identified and mitigated?

Methodological Answer:

  • By-Product Analysis :
    • LC-MS/MS : Detect dimerization products (e.g., disulfides at m/z 800–850) .
    • TLC Monitoring : Use iodine staining to track unwanted oxidation (Rf = 0.3 vs. 0.5 for desired product) .
  • Mitigation Strategies :
    • Add antioxidants (e.g., ascorbic acid) during thiol reactions.
    • Use inert atmospheres (N₂/Ar) to prevent disulfide formation .

Q. What are the best practices for evaluating enzyme inhibition kinetics?

Methodological Answer:

  • Assay Design :
    • Use a fluorogenic substrate (e.g., 4-methylumbelliferyl-β-D-glucuronide for β-glucuronidase) to measure IC₅₀ values .
    • Conduct time-dependent studies to distinguish competitive vs. non-competitive inhibition .
  • Data Interpretation :
    • Fit data to the Michaelis-Menten model using GraphPad Prism.
    • Resolve contradictions (e.g., varying IC₅₀ in vs. 12) by testing under identical pH and temperature conditions .

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